molecular formula C17H27N5O3S B12166519 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B12166519
M. Wt: 381.5 g/mol
InChI Key: JMPLXECALNZLJA-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a piperazine ring with a dioxidotetrahydrothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions The amino group is then added to the pyrimidine ring, forming the intermediate compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N5O3S/c1-13-11-14(2)20-17(19-13)18-5-3-16(23)22-8-6-21(7-9-22)15-4-10-26(24,25)12-15/h11,15H,3-10,12H2,1-2H3,(H,18,19,20)

InChI Key

JMPLXECALNZLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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